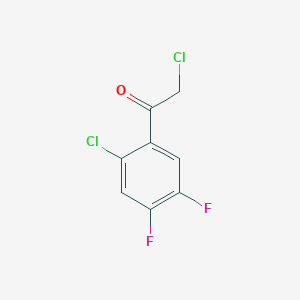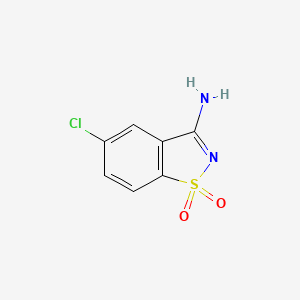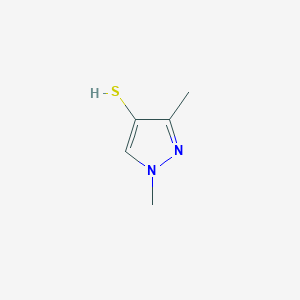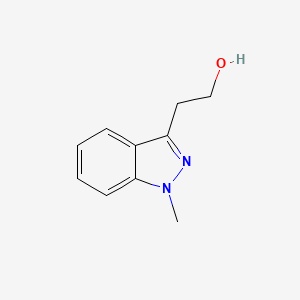
1-(3-Ethyloxetan-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyloxetan-3-yl)ethan-1-amine is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether, attached to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Ethyloxetan-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-ethyloxetan-3-ol with ethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Ethyloxetan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
1-(3-Ethyloxetan-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Ethyloxetan-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-(Oxetan-3-yl)ethan-1-amine
- 2-Amino-1-(3-ethyloxetan-3-yl)ethan-1-ol
Uniqueness: 1-(3-Ethyloxetan-3-yl)ethan-1-amine is unique due to the presence of the ethyloxetane moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
1-(3-ethyloxetan-3-yl)ethanamine |
InChI |
InChI=1S/C7H15NO/c1-3-7(6(2)8)4-9-5-7/h6H,3-5,8H2,1-2H3 |
Clé InChI |
QQMOFALFKPQHJK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B13608220.png)
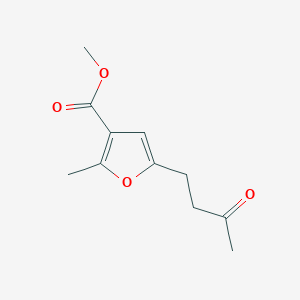
![tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13608226.png)
![1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid](/img/structure/B13608233.png)

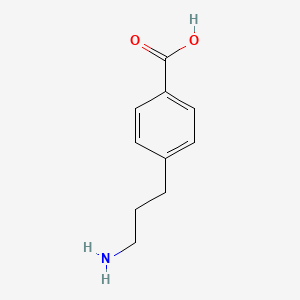

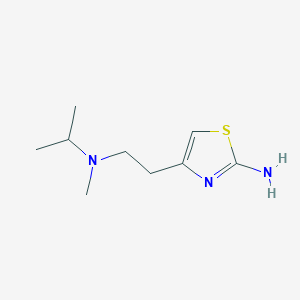
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde](/img/structure/B13608272.png)
